REACTION_CXSMILES
|
[NH:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([C:10]#[N:11])[C:4]=2[CH:3]=[N:2]1.CCO>[NH4+].[OH-].[Ni]>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][C:9]([CH2:10][NH2:11])=[C:4]2[CH:3]=[N:2]1 |f:2.3|
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC2=C1N=CC=C2C#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C1=NC=CC2CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |